2-Bromo-3-fluoro-1-methoxy-4-methylbenzene is an organic compound characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on a benzene ring. Its molecular formula is with a molecular weight of approximately 249.08 g/mol. This compound is significant in both synthetic organic chemistry and potential biological applications due to its unique structural features.
This compound is classified as a halogenated aromatic hydrocarbon. It is derived from the bromination and fluorination of methoxy-substituted benzene derivatives. The synthesis typically involves electrophilic aromatic substitution reactions, which are common in organic synthesis for introducing halogens and other functional groups onto aromatic rings.
The synthesis of 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene generally follows these steps:
These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reagent concentrations.
The molecular structure of 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene can be represented as follows:
The structure features a benzene ring with four substituents: a bromine atom at the second position, a fluorine atom at the third position, a methoxy group at the first position, and a methyl group at the fourth position.
2-Bromo-3-fluoro-1-methoxy-4-methylbenzene can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
The mechanism by which 2-Bromo-3-fluoro-1-methoxy-4-methylbenzene exerts its effects involves interactions with biological targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, potentially affecting its binding affinity to molecular targets involved in various biological pathways. This compound may influence signal transduction mechanisms or metabolic processes due to its structural characteristics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.08 g/mol |
| IUPAC Name | 2-bromo-3-fluoro-1-(methoxymethoxy)-4-methylbenzene |
| InChI Key | TYZCBROTRYSTPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)OCOC)Br)F |
2-Bromo-3-fluoro-1-methoxy-4-methylbenzene finds applications across various scientific fields:
This compound's diverse applications highlight its significance in both research and industrial settings, making it a valuable subject for further study and exploration in synthetic organic chemistry.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: